molecular formula C18H15N3O B3006851 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide CAS No. 955768-26-0

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide

Cat. No.: B3006851
CAS No.: 955768-26-0
M. Wt: 289.338
InChI Key: WCTBRXMLOKJXPJ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and protein kinase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)21-17-15-6-3-7-16(15)19-11-20-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTBRXMLOKJXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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